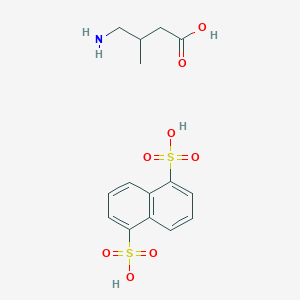
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid is a complex organic compound that combines the structural features of an amino acid and a sulfonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid typically involves multiple steps. One common approach is the reaction of naphthalene-1,5-disulfonic acid with an appropriate amino acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can lead to the formation of various products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions or as a probe to investigate cellular processes.
Medicine: Potential medical applications include the development of new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-naphthalenesulfonic acid
Naphthalene-1,5-disulfonic acid
3-Aminonaphthalene-1,5-disulfonic acid
Uniqueness: 4-Amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid stands out due to its combination of amino and sulfonic acid functionalities, which provides it with distinct chemical properties compared to its similar counterparts.
This comprehensive overview highlights the significance of 4-amino-3-methylbutanoic acid; naphthalene-1,5-disulfonic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H19NO8S2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O6S2.C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);4H,2-3,6H2,1H3,(H,7,8) |
InChI Key |
LWTXUFTYPREJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















